molecular formula C13H17NO3 B8063161 Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate

Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate

Cat. No.: B8063161
M. Wt: 235.28 g/mol
InChI Key: BOLLUGKKOBOJGH-NEPJUHHUSA-N
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Description

Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate is a chiral carbamate derivative featuring a cyclopentane ring with a hydroxyl group at the 3-position and a benzyl carbamate moiety. Its molecular formula is C₁₃H₁₇NO₃ (MW: 235.28 g/mol), and it is characterized by the stereochemistry (1r,3s) . This compound serves as a key intermediate in asymmetric synthesis and pharmaceutical research due to its rigid cyclopentane backbone and functionalizable hydroxyl group.

Properties

IUPAC Name

benzyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLUGKKOBOJGH-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate typically involves the reaction of cyclopentanone with benzyl alcohol and benzyl carbamate under suitable reaction conditions. One common method includes the use of a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of benzyl (3-oxocyclopentyl)carbamate.

    Reduction: Formation of benzyl (3-aminocyclopentyl)carbamate.

    Substitution: Formation of derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.29 g/mol
  • IUPAC Name : Benzyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
  • CAS Number : 124555-31-3

The compound features a hydroxy group on a cyclopentane ring and a carbamate functional group, which contributes to its reactivity and interaction with biological systems.

Synthetic Applications

Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is primarily used as a:

  • Building Block in Organic Synthesis : It serves as an intermediate for synthesizing various pharmaceuticals and biologically active compounds. Its structure allows for multiple functionalization points, making it ideal for creating diverse chemical entities.
  • Precursor in Drug Development : The compound is explored for its potential roles in drug formulations targeting specific biological pathways. Its ability to modify enzyme activity makes it valuable in medicinal chemistry.

Table 1: Synthetic Routes and Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts hydroxy to carbonyl groupsPotassium permanganate
ReductionReduces carbonyls to alcoholsLithium aluminum hydride
SubstitutionNucleophilic substitution reactions on benzylSodium hydride

Biological Applications

The biological applications of this compound are being actively researched:

  • Enzyme Mechanism Studies : The compound is utilized to investigate enzyme-ligand interactions due to its ability to form hydrogen bonds and hydrophobic interactions with active sites on enzymes.
  • Potential Therapeutic Agent : Preliminary studies suggest that this compound may exhibit pharmacological properties that warrant further investigation as a therapeutic agent in treating various conditions.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of carbamate compounds could inhibit certain enzymes involved in metabolic pathways, showcasing the potential of this compound in drug discovery .

Industrial Applications

In industrial settings, this compound is used for:

  • Production of Specialty Chemicals : Its unique chemical properties allow it to be employed in the synthesis of specialty chemicals utilized in various applications ranging from agriculture to materials science.
  • Research and Development : As a novel building block, it is essential in R&D laboratories focusing on developing new chemical entities with improved efficacy and safety profiles.

Table 2: Industrial Uses

IndustryApplication
PharmaceuticalsDrug synthesis and development
AgricultureDevelopment of agrochemicals
Materials ScienceSynthesis of polymers and specialty materials

Mechanism of Action

The mechanism of action of Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate with carbamate derivatives sharing structural or functional similarities, focusing on synthesis, physicochemical properties, and applications.

Substituent Variations on the Cyclopentane Ring
Compound Name Molecular Formula Substituents Key Data Reference
This compound C₁₃H₁₇NO₃ 3-hydroxycyclopentyl MW: 235.28; Storage: 4°C; Hazard: H302, H315, H319
Benzyl ((1R,3S)-3-amino-2,2,3-TMCP)carbamate C₁₄H₂₀N₂O₂ 3-amino-2,2,3-trimethylcyclopentyl Yield: 7%; Used as a precursor for chiral ligands
Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate C₁₄H₁₉NO₃ 3-(hydroxymethyl)cyclopentyl Predicted CCS (Ų): 159.2 [M+H]+; Collision cross-section data available

Key Observations :

  • Amino-substituted analogs (e.g., 3-amino-2,2,3-trimethylcyclopentyl) exhibit lower synthetic yields (7%) due to steric hindrance during carbamate formation .
  • The hydroxymethyl derivative (CID 66545223) shows utility in mass spectrometry studies, with predicted collision cross-sections aiding structural characterization .
Variations in the Carbamate Protecting Group
Compound Name Molecular Formula Protecting Group Key Data Reference
This compound C₁₃H₁₇NO₃ Benzyl (Cbz) Stability: Moderate; Requires cold storage (4°C)
Ethyl ((1R,3S)-3-amino-2,2,3-TMCP)carbamate C₁₁H₂₂N₂O₂ Ethyl Yield: 8%; α[ ] = +36.3 (CH₂Cl₂); Lower steric demand than benzyl
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate C₁₅H₂₈N₂O₂ tert-Butyl Yield: 88%; Used in asymmetric catalysis for steric protection

Key Observations :

  • Benzyl groups provide robust protection but may complicate deprotection steps compared to ethyl or tert-butyl groups .
  • tert-Butyl carbamates achieve higher yields (88%) in cyclohexyl derivatives, attributed to the stability of tert-butyl chloroformate .
Aromatic and Heterocyclic Carbamates
Compound Name Molecular Formula Core Structure Key Data Reference
This compound C₁₃H₁₇NO₃ Cyclopentane Chiral resolution potential due to rigid backbone
Benzyl (3-benzyl-5-hydroxyphenyl)carbamate (3d) C₂₁H₂₀NO₃ Benzylphenyl Antitubercular activity (MIC: <1 µg/mL); MP: 124–125°C
Methyl (3-hydroxyphenyl)carbamate C₈H₉NO₃ Phenyl CAS: 13683-89-1; Used in agrochemical research

Key Observations :

  • Aromatic carbamates (e.g., 3d) demonstrate potent bioactivity, with benzyl-substituted variants showing efficacy against Mycobacterium tuberculosis .
  • The cyclopentane core in the target compound lacks direct antimicrobial data but offers stereochemical advantages in chiral synthesis .

Key Observations :

  • Safety data for the target compound emphasizes oral toxicity and skin irritation , necessitating careful handling .
  • Ethyl derivatives exhibit lower hazard risks, making them preferable in large-scale applications .

Biological Activity

Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H17NO3. Its structure features a benzyl group attached to a carbamate moiety, with a hydroxyl group on a cyclopentane ring. This configuration is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The hydroxyl group and carbamate moiety can form hydrogen bonds, influencing the conformation and activity of target proteins. Studies suggest that it may act as an inhibitor for certain enzymes and modulate receptor activity, particularly in pathways related to inflammation and pain management .

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. The compound's structure allows it to effectively bind to the active site of these enzymes, potentially reducing inflammatory responses.

Receptor Binding

This compound has also been studied for its interaction with adenosine receptors. Compounds with similar structures have shown promising results as selective agonists or antagonists for these receptors. For example, derivatives of this compound have been tested for their ability to activate A1 adenosine receptors, which are implicated in various physiological processes including cardiovascular function and neuroprotection .

Antitubercular Activity

A series of studies have explored the potential antitubercular activity of compounds related to this compound. One notable study demonstrated that related carbamate derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL. These findings suggest that modifications in the structure can enhance biological efficacy against resistant strains .

Analgesic Properties

In vivo studies have indicated that similar compounds can provide analgesic effects without causing sedation or respiratory depression. This is particularly relevant for developing new pain management therapies that minimize side effects associated with traditional analgesics .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityMIC (μg/mL)
Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamateCyclohexane ringModerate COX inhibition10
Benzyl N-[(1R,3S)-3-hydroxycycloheptyl]carbamateCycloheptane ringLow COX inhibition20
This compoundCyclopentane ringHigh A1 receptor selectivity6.25

This table highlights how variations in ring size and substituents can significantly impact biological activities.

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